1-(5-chloro-2-methoxyphenyl)-N-isopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(5-chloro-2-methoxyphenyl)-N-isopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17ClN4O2 and its molecular weight is 308.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.1040035 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Research indicates that derivatives of 1,2,4-triazole, such as 1-(5-chloro-2-methoxyphenyl)-N-isopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide, have shown promise in antimicrobial activities. A study conducted by Bektaş et al. (2010) demonstrated the synthesis of novel 1,2,4-triazole derivatives, which were then screened for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, highlighting the potential of 1,2,4-triazole derivatives in antimicrobial research (Bektaş et al., 2010).
Corrosion Inhibition
Another application of 1,2,4-triazole derivatives is in corrosion inhibition. Bentiss et al. (2009) investigated the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) on mild steel in a hydrochloric acid medium. Their findings suggested that such compounds could inhibit acidic corrosion effectively, even at very low concentrations (Bentiss et al., 2009).
Molecular and Electronic Analysis
In molecular and electronic studies, Beytur and Avinca (2021) analyzed the geometric parameter, electronic, nonlinear optical properties, and spectroscopic properties of 1,2,4-triazole derivatives. They performed simulations comparing experimental and theoretical values, which are essential for understanding the electronic properties and potential applications of these compounds in various fields (Beytur & Avinca, 2021).
Antitumor Activities
1,2,4-Triazole derivatives have been explored for their antitumor activities. Stevens et al. (1984) discussed the synthesis of certain imidazotetrazines, including 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which exhibited curative activity against specific leukemia types. This study underscores the potential of triazole derivatives in developing antitumor agents (Stevens et al., 1984).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-propan-2-yltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-8(2)16-14(20)13-9(3)19(18-17-13)11-7-10(15)5-6-12(11)21-4/h5-8H,1-4H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDPQPKLQPTYAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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